5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-6-1-2-9(12-3-6)13-8-5-14-4-7(8)11/h1-3,7-8H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGVMBFRFORQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor in the presence of silver carbonate . The reaction conditions often involve moderate temperatures and specific solvents to achieve high yields and regioselectivity.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.
Chemical Reactions Analysis
5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido derivatives, while oxidation can produce oxo derivatives.
Scientific Research Applications
5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate.
Materials Science: The unique electronic properties of fluorinated compounds make them suitable for use in electronic materials and as components in organic light-emitting diodes (OLEDs).
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine with related compounds:
*Estimated based on formula C₉H₁₁F₂N₂O.
Key Observations:
Substituent Flexibility vs. Rigidity : The 4-fluorooxolan-3-yl group provides a balance of conformational flexibility and stereochemical control, unlike rigid aromatic substituents (e.g., pyridin-2-yl in WO2015136028) or bulky groups (e.g., trifluoromethyl in ). This may improve binding to kinases requiring moderate steric accommodation .
Fluorine Effects: Dual fluorine atoms in the target compound likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-fluoropyridin-2-amine .
Salt Forms : Unlike the dihydrochloride salt of 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine , the target compound’s free base form may exhibit lower solubility but better CNS penetration.
Research Findings from Analogs:
- Pyridin-2-yl Derivatives: Compounds with pyridin-2-yl amines (e.g., WO2015136028) show nanomolar CDK9 inhibition, attributed to aromatic stacking and hydrogen bonding .
- Sulfoximine Derivatives : Sulfoximine-substituted analogs (e.g., WO2014076091) exhibit improved metabolic stability and oral bioavailability .
- Pyrrolidin-3-yl Derivatives : The dihydrochloride salt in suggests prioritization of solubility for in vivo applications, though its pyrimidine core may reduce selectivity compared to pyridine-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
